2-Ethoxy-5-ethylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-5-ethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-8-5-6-10(12-4-2)9(11)7-8/h5-7,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEHSIWBEUAYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 Ethoxy 5 Ethylphenol
Established Synthetic Routes
Established synthetic routes for 2-Ethoxy-5-ethylphenol are often multi-step processes that rely on fundamental organic reactions. These methods include the alkylation of catechol derivatives, pathways involving acylation and subsequent reduction, and direct alkylation of substituted phenols.
Alkylation Approaches from Catechol Derivatives
A logical and widely applicable approach to the synthesis of this compound is the selective ethoxylation of a catechol derivative. This method leverages the availability of substituted catechols and the well-documented procedures for their monoalkylation.
The synthesis commences with 4-ethylcatechol (B135975) as the starting material. This compound is a phenolic substance found in some natural products and can be synthesized through various methods. biosynth.com The critical step in this pathway is the selective mono-ethoxylation of one of the hydroxyl groups of 4-ethylcatechol. The synthesis of the related compound, 2-ethoxyphenol (B1204887), from catechol is well-established and provides a model for this reaction. guidechem.comtdcommons.org
The reaction is typically carried out by treating 4-ethylcatechol with an ethylating agent, such as ethyl chloride or diethyl sulfate, in the presence of a base and often a catalyst. The base, commonly sodium hydroxide (B78521), deprotonates one of the phenolic hydroxyl groups, forming a more nucleophilic phenoxide ion. The choice of solvent and reaction conditions is crucial to favor mono-ethoxylation over di-ethoxylation. A phase-transfer catalyst, such as an alkyl amine bromide, can be employed to facilitate the reaction between the aqueous phenoxide and the organic ethylating agent. guidechem.com
A representative reaction scheme is as follows:

Reaction scheme illustrating the selective ethoxylation of 4-ethylcatechol to yield this compound.
The following table summarizes typical reaction conditions for the analogous mono-ethoxylation of catechol, which can be adapted for 4-ethylcatechol.
| Starting Material | Ethylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| Catechol | Ethyl Chloride | Sodium Hydroxide, Sodium Carbonate | Alkyl Amine Bromide | Toluene, Water | 100-139 | 0.1-1.1 | 86 | guidechem.com |
| Pyrocatechol | Diethyl Sulphate | Aqueous Sodium Hydroxide | - | Toluene | 60-65 to reflux | Atmospheric | ~65 (of 2-ethoxyphenol) | tdcommons.org |
This table is interactive. Click on the headers to sort the data.
Friedel-Crafts Acylation and Catalytic Reduction Pathways
An alternative and highly effective strategy for introducing the ethyl group at the desired position on the aromatic ring is through a Friedel-Crafts acylation followed by a catalytic reduction. This two-step sequence is often preferred over direct Friedel-Crafts alkylation due to its higher selectivity and avoidance of polyalkylation and rearrangement side products. wikipedia.orgorganic-chemistry.org
The synthesis begins with 2-ethoxyphenol, a commercially available starting material. chemicalbook.comguidechem.com The first step is a Friedel-Crafts acylation reaction, where 2-ethoxyphenol is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comnih.gov This reaction introduces an acetyl group onto the aromatic ring. The directing effects of the hydroxyl and ethoxy groups on 2-ethoxyphenol favor substitution at the para position to the hydroxyl group, which corresponds to the 5-position of the final product.
The resulting ketone, 5-acetyl-2-ethoxyphenol, is then subjected to a reduction reaction to convert the carbonyl group of the acetyl moiety into a methylene (B1212753) group, thus forming the ethyl substituent. Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wikipedia.orgorganic-chemistry.org Catalytic hydrogenation over a suitable catalyst, such as palladium on carbon, can also be employed for this transformation.
The reaction sequence can be summarized as follows:

Reaction scheme showing the synthesis of this compound via Friedel-Crafts acylation of 2-ethoxyphenol followed by reduction.
While the Wittig reaction is a powerful tool for alkene synthesis from aldehydes or ketones, chemicalbook.com its direct application for the primary carbon framework construction of this compound is not a conventional or efficient route.
Alkylation of Phenol (B47542) with Ethylating Agents
Direct alkylation of a suitably substituted phenol with an ethylating agent is another potential route. In this approach, 2-ethoxyphenol could be directly ethylated using an ethylating agent like ethylene (B1197577) or ethanol (B145695) in the presence of a catalyst. wikipedia.org This reaction falls under the category of Friedel-Crafts alkylation.
However, Friedel-Crafts alkylation reactions are often plagued by several drawbacks. These include the potential for polyalkylation, where more than one ethyl group is introduced onto the aromatic ring, and the possibility of rearrangement of the alkylating agent, although this is not a concern with ethyl groups. The regioselectivity of the alkylation can also be difficult to control, potentially leading to a mixture of isomers. Due to these limitations, the Friedel-Crafts acylation followed by reduction is generally a more reliable method for the synthesis of the target compound. organic-chemistry.org
Exploration of Novel Synthetic Strategies
Recent research in chemical synthesis has focused on the development of more efficient, selective, and environmentally friendly methodologies. These novel strategies often involve the use of advanced catalytic systems and the application of green chemistry principles.
Catalytic Synthesis Approaches
The use of heterogeneous catalysts offers significant advantages in chemical synthesis, including ease of separation, reusability, and often improved selectivity. In the context of this compound synthesis, catalytic approaches can be applied to both the ethoxylation and ethylation steps.
For the selective ethoxylation of 4-ethylcatechol, solid acid catalysts can be employed. A Chinese patent describes a catalyst for the synthesis of o-ethoxyphenol from catechol and ethanol, which involves a modified niobic acid catalyst. This type of catalyst demonstrates high activity and selectivity for monoetherification. google.com Another patent details the use of a continuous fixed-bed reactor with a catalyst composed of a metal nitrate (B79036) on a support like activated alumina (B75360) for the synthesis of 2-ethoxyphenol from catechol and diethyl carbonate. google.com These catalytic systems could potentially be adapted for the selective ethoxylation of 4-ethylcatechol.
The following table presents data on catalytic systems used for the synthesis of 2-ethoxyphenol, which could be relevant for the synthesis of this compound.
| Catalyst | Reactants | Reaction Type | Key Findings | Reference |
| Modified Niobic Acid | Catechol, Ethanol | Monoetherification | High conversion and selectivity for o-ethoxyphenol. | google.com |
| Nickel Nitrate on Activated Alumina | Catechol, Diethyl Carbonate | Gas-Solid Phase Catalysis | Catechol conversion of 82.4% and 2-ethoxyphenol selectivity of 83.6%. | google.com |
| Composite Metal Catalyst (Rh₂O₃ and RuCl₃) | Ortho-ethylvanillin | Decarbonylation | Molar yield of 97.56% for o-ethoxyphenol. | chemicalbook.com |
This table is interactive. Click on the headers to sort the data.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways.
One key aspect is the use of more environmentally benign reagents. For instance, diethyl carbonate is considered a "green" alkylating agent as it is non-toxic and its byproducts, ethanol and carbon dioxide, are relatively harmless. google.com This contrasts with traditional alkylating agents like diethyl sulfate, which is highly toxic. guidechem.com Ethoxylation can also be carried out using ethylene oxide, but this requires careful handling due to its toxicity and explosive nature. google.comwikipedia.org
The use of recyclable heterogeneous catalysts, as discussed in the previous section, is another important green chemistry principle. Solid acid catalysts can replace corrosive and difficult-to-handle liquid acids like sulfuric acid. google.com Furthermore, developing solvent-free reaction conditions or using greener solvents like water or supercritical fluids can significantly reduce the environmental impact of the synthesis. For example, a simple and efficient protocol for the O-alkylation of phenols using potassium carbonate as a promoter in methanol (B129727) has been reported, offering a milder and potentially greener alternative. thieme-connect.de
Reaction Mechanisms in this compound Formation
The introduction of an ethyl group onto the 2-ethoxyphenol backbone is typically achieved through electrophilic aromatic substitution, a cornerstone of organic synthesis. The precise mechanism can, however, vary depending on the chosen reagents and reaction conditions.
The alkylation of 2-ethoxyphenol to yield this compound is a nuanced process governed by the principles of electrophilic aromatic substitution. The hydroxyl (-OH) and ethoxy (-OC2H5) groups on the aromatic ring are both activating and ortho-, para-directing. This directing effect is a consequence of the lone pairs of electrons on the oxygen atoms, which can be delocalized into the benzene (B151609) ring, thereby increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.
In the case of 2-ethoxyphenol, the para position (C5) is sterically more accessible than the ortho position (C3), and the other ortho position (C6) is also a potential site for substitution. The formation of the C5-alkylated product, this compound, is often favored. The most common method for introducing an alkyl group onto an aromatic ring is the Friedel-Crafts alkylation. mt.comwikipedia.orgmasterorganicchemistry.com
The general mechanism for the Friedel-Crafts alkylation involves the following steps:
Generation of the Electrophile: An alkyl halide (e.g., ethyl chloride) reacts with a Lewis acid catalyst (e.g., AlCl3 or FeCl3) to form a carbocation or a carbocation-like complex. mt.comstudy.com This highly electrophilic species is the primary agent of alkylation.
Electrophilic Attack: The electron-rich aromatic ring of 2-ethoxyphenol attacks the carbocation. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, with the aromaticity of the ring being temporarily disrupted. libretexts.org
Deprotonation: A weak base, often the Lewis acid-halide complex (e.g., AlCl4-), removes a proton from the carbon atom bearing the new ethyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. mt.com
The regioselectivity of the alkylation, favoring the C5 position, is a critical aspect. While both the hydroxyl and ethoxy groups direct to the para position, the interplay of steric and electronic factors ultimately determines the major product.
A study on the ethanol alkylation of guaiacol (B22219) (2-methoxyphenol), a compound structurally similar to 2-ethoxyphenol, using a WO3/HY catalyst provides insights into the potential reaction pathways. The proposed mechanism involves the formation of a carbocation intermediate from ethanol, which then alkylates the guaiacol ring. aalto.fi This suggests that alcohols, in the presence of a suitable acid catalyst, can also serve as alkylating agents.
The table below summarizes the directing effects of the functional groups present in 2-ethoxyphenol.
| Functional Group | Position on Ring | Activating/Deactivating | Ortho/Para/Meta Directing |
| Hydroxyl (-OH) | C1 | Activating | Ortho, Para |
| Ethoxy (-OC2H5) | C2 | Activating | Ortho, Para |
While Friedel-Crafts alkylation provides a direct pathway for the ethylation of 2-ethoxyphenol, alternative mechanistic routes involving reactive intermediates such as ortho-quinone methides (o-QMs) have been explored in the synthesis of related phenolic compounds. nih.govescholarship.orgnih.gov o-Quinone methides are highly reactive species that can be generated from ortho-substituted phenols. escholarship.org
The formation of an o-quinone methide intermediate in the context of synthesizing this compound could be envisioned to proceed through the oxidation of a precursor molecule. For instance, the cytochrome P450-catalyzed oxidation of 4-alkyl-2-methoxyphenols has been shown to produce quinone methides. nih.govnih.gov
A plausible, though less common, pathway could involve the following conceptual steps:
Formation of a Precursor: A suitable precursor, such as a 2-ethoxy-5-(1-hydroxyethyl)phenol, would be required.
Generation of the o-Quinone Methide: Dehydration of this precursor under specific conditions could lead to the formation of a transient o-quinone methide.
Reduction to the Final Product: The subsequent reduction of the exocyclic double bond of the o-quinone methide would yield the desired this compound.
The reactivity of o-quinone methides is a key factor in their synthetic utility. They are electrophilic at the exocyclic carbon and can readily react with nucleophiles. Studies on 4-alkyl-2-methoxyphenols have shown that the reactivity of the corresponding o-quinone methides is influenced by the nature of the alkyl substituent. nih.gov
The following table outlines the general reactivity of o-quinone methides.
| Intermediate | Key Structural Feature | Reactivity | Potential Role in Synthesis |
| o-Quinone Methide | Exocyclic double bond conjugated with a carbonyl group | Highly electrophilic at the exocyclic carbon | Can undergo conjugate addition with nucleophiles or be reduced to form alkylphenols. |
It is important to note that while the involvement of o-quinone methides is a mechanistically interesting possibility, the direct Friedel-Crafts type alkylation remains the more conventional and likely pathway for the synthesis of this compound in many synthetic protocols.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation:A detailed interpretation of the ¹H NMR spectrum, which would include a data table of chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), coupling constants (J), and the assignment of these signals to the specific protons in the 2-Ethoxy-5-ethylphenol molecule, cannot be performed without the actual spectral data.
Therefore, the requested article focusing solely on the advanced spectroscopic characterization and analytical methodologies for "this compound" cannot be generated at this time.
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for separating volatile compounds in a mixture and identifying them based on their unique mass spectra. In the context of this compound, GC-MS would serve to confirm the compound's identity and assess its purity.
The gas chromatogram would show a peak at a specific retention time corresponding to this compound. The mass spectrometer then fragments the eluted compound, producing a characteristic pattern of ions. The molecular ion peak [M]⁺ would confirm the molecular weight. For this compound (C₁₀H₁₄O₂), the molecular weight is 166.22 g/mol .
The fragmentation pattern provides structural information. Common fragmentation pathways for alkylphenols involve cleavage of the alkyl chains and fragmentation of the aromatic ring. For a related compound, 2-ethoxyphenol (B1204887), the most abundant peak (base peak) in its electron ionization mass spectrum is observed at m/z 110, with the molecular ion peak at m/z 138. nih.gov By analogy, the mass spectrum of this compound would be expected to show significant peaks corresponding to the loss of its ethyl and ethoxy groups.
Interactive Data Table: Expected Key Mass Fragments for this compound in GC-MS
| m/z (Mass-to-Charge Ratio) | Proposed Ion Fragment | Description |
| 166 | [C₁₀H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 151 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl or ethoxy group |
| 137 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 121 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. This precision allows for the determination of the elemental formula of a compound, as the exact mass of a molecule is unique to its specific atomic composition.
While nominal mass spectrometry might identify the molecular weight of this compound as 166, HRMS can measure it to several decimal places. This allows for unambiguous differentiation from other compounds that may have the same nominal mass but a different elemental formula. The theoretical exact mass of this compound (C₁₀H₁₄O₂) is calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁶O).
Data Table: Precise Mass Calculation for this compound
| Element | Number of Atoms | Precise Atomic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |
| Hydrogen (¹H) | 14 | 1.007825 | 14.109550 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total | 166.099380 |
The experimentally determined mass from an HRMS analysis would be compared to this theoretical value to confirm the molecular formula C₁₀H₁₄O₂.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to map the electron density and thereby deduce the precise positions of atoms, bond lengths, and bond angles.
For a compound like this compound, which may be a solid or a low-melting liquid at room temperature, obtaining a suitable single crystal is the first critical step for analysis. If successful, single-crystal X-ray diffraction would provide an unambiguous determination of its solid-state structure.
The analysis would yield precise data on:
Molecular Conformation: The exact spatial orientation of the ethoxy and ethyl groups relative to the phenol (B47542) ring.
Bond Lengths and Angles: Highly accurate measurements of all covalent bonds and the angles between them, confirming the molecular geometry.
Intermolecular Interactions: The analysis would reveal how molecules of this compound pack together in the crystal lattice, detailing any hydrogen bonding (involving the phenolic -OH group) or van der Waals interactions that stabilize the crystal structure.
While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for absolute structure elucidation. Analysis of its derivatives could also provide insights into how modifications to the molecule affect its conformation and packing in the solid state. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a fundamental tool for understanding the behavior of molecules at the atomic and electronic levels. These methods could provide significant insights into the properties and reactivity of 2-Ethoxy-5-ethylphenol.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like this compound, which has rotatable bonds in its ethoxy and ethyl groups, a conformational analysis would be necessary to identify the global minimum energy conformer and other low-energy isomers. This information is critical as the molecular conformation influences its physical, chemical, and biological properties.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, bonding interactions, and intramolecular delocalization within a molecule. For this compound, NBO analysis could elucidate the nature of the covalent bonds, the lone pairs on the oxygen atoms, and the extent of electron delocalization between the phenol (B47542) ring and its substituents. This analysis provides a quantitative picture of the electronic interactions that govern the molecule's stability and reactivity.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability. An FMO analysis of this compound would identify the regions of the molecule most likely to be involved in chemical reactions.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
To understand the optical properties of this compound, such as its absorption of ultraviolet-visible light, Time-Dependent Density Functional Theory (TD-DFT) calculations would be employed. This method can predict the electronic excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in the electronic spectrum. Such a study would provide theoretical insight into the electronic transitions occurring within the molecule upon light absorption.
Thermodynamic Property Calculations
Computational methods can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These calculations are typically performed using the optimized geometry and vibrational frequencies obtained from DFT calculations. This data is valuable for understanding the stability of this compound and its behavior in chemical processes under different temperature and pressure conditions.
Molecular Dynamics Simulations
Investigation of Molecular Interactions and Dynamics
MD simulations of a system containing this compound would involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and calculating the forces between atoms to model their motion. This approach can elucidate several key aspects of its behavior at the molecular level.
Solvation and Hydrogen Bonding: Simulations can reveal how this compound interacts with solvent molecules. The phenolic hydroxyl group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The ethoxy group's oxygen atom can also act as a hydrogen bond acceptor. MD simulations would quantify the strength, lifetime, and geometry of these hydrogen bonds, which are crucial for understanding its solubility and partitioning behavior.
Conformational Analysis: The ethyl and ethoxy side chains of this compound have rotational freedom. MD simulations can explore the conformational landscape of the molecule, identifying the most stable rotamers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules.
Aggregation and Self-Assembly: At higher concentrations, phenolic compounds can exhibit self-aggregation. MD simulations can predict whether this compound molecules tend to cluster together in solution and characterize the nature of these aggregates, such as the orientation of the molecules within a cluster.
Below is an illustrative data table showing the type of information that could be derived from MD simulations of this compound in a water solvent system. Please note that these are hypothetical values for demonstration purposes.
| Interaction Parameter | Hypothetical Value |
| Average Number of Water Molecules in First Solvation Shell | 25 |
| Average Residence Time of Water at Phenolic -OH (ps) | 5.2 |
| Average Residence Time of Water at Ethoxy Oxygen (ps) | 3.8 |
| Dominant Dihedral Angle of Ethoxy Group (degrees) | 175 |
| Dominant Dihedral Angle of Ethyl Group (degrees) | 65 |
Theoretical Studies of Reaction Mechanisms and Kinetics
Theoretical studies, particularly those employing quantum mechanics, are instrumental in understanding the reaction mechanisms and kinetics of chemical processes. For this compound, such studies would focus on reactions involving the phenolic hydroxyl group, which is the most reactive site. Although specific research on this molecule is sparse, the principles applied to other substituted phenols are directly relevant.
Elucidation of Potential Energy Surfaces
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For a chemical reaction, the PES maps the energy landscape connecting reactants, transition states, and products.
Theoretical calculations, often using Density Functional Theory (DFT), can be used to construct the PES for reactions involving this compound. A key reaction for phenols is hydrogen atom transfer (HAT) from the hydroxyl group, which is a fundamental step in antioxidant activity. The PES for the reaction of this compound with a radical species (R•) would identify the minimum energy path for the reaction:
C₈H₁₀O₂ + R• → C₈H₉O₂• + RH
The PES would reveal the energies of the reactants, the transition state, and the products, providing insight into the reaction's thermodynamics and kinetics.
Transition State Theory Applications
Transition State Theory (TST) is a framework for calculating the rate constants of elementary chemical reactions. It assumes a quasi-equilibrium between the reactants and the activated complex (the molecular configuration at the transition state). scienceopen.com
Once the properties of the transition state are determined from the calculated PES, TST can be applied to estimate the reaction rate constant (k). The Eyring equation is a central component of TST:
k = (kₑT/h) * e^(-ΔG‡/RT)
where:
k is the rate constant
kₑ is the Boltzmann constant
T is the temperature
h is the Planck constant
R is the gas constant
ΔG‡ is the Gibbs free energy of activation
For this compound, theoretical calculations would first locate the transition state for a specific reaction, such as hydrogen abstraction. Then, the vibrational frequencies of the reactant and the transition state would be calculated to determine the zero-point vibrational energies and the partition functions, which are used to compute ΔG‡. This allows for a theoretical prediction of the reaction rate without performing the experiment.
The following table illustrates the kind of data that would be generated from a theoretical study of the hydrogen abstraction from this compound by a hypothetical radical. These values are for illustrative purposes only.
| Parameter | Hypothetical Calculated Value (kcal/mol) |
| Enthalpy of Reaction (ΔH) | -12.5 |
| Electronic Energy of Activation (ΔE‡) | 8.2 |
| Enthalpy of Activation (ΔH‡) | 7.5 |
| Gibbs Free Energy of Activation (ΔG‡) | 15.1 |
Structure-Property Relationship Modeling (excluding clinical aspects)
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its physical, chemical, or biological properties. While specific QSPR models for this compound were not found, the general principles are widely applied to phenolic compounds.
For non-clinical properties, QSPR models could be developed to predict various physicochemical characteristics of this compound and related compounds. These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
Examples of descriptors that would be calculated for this compound include:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, orbital energies, atomic charges).
A QSPR model would be built by finding a mathematical relationship between a set of these descriptors and an experimentally determined property for a series of related phenolic compounds. This model could then be used to predict the property for this compound.
An illustrative QSPR model for predicting a property like the octanol-water partition coefficient (logP) for a series of alkylphenols might take the form:
logP = c₀ + c₁(Molecular Weight) + c₂(Polar Surface Area) + c₃*(Dipole Moment)
Where c₀, c₁, c₂, and c₃ are coefficients determined by fitting the equation to experimental data.
The table below provides examples of molecular descriptors that would be calculated for this compound to be used in QSPR modeling.
| Descriptor Type | Descriptor Name | Hypothetical Calculated Value |
| Constitutional | Molecular Weight | 166.22 g/mol |
| Topological | Wiener Index | 528 |
| Geometrical | Molecular Surface Area | 185.4 Ų |
| Electronic | Dipole Moment | 2.1 D |
| Electronic | HOMO Energy | -8.5 eV |
| Electronic | LUMO Energy | 0.9 eV |
Chemical Reactivity and Transformation Mechanisms
Thermal Degradation Studies
The thermal stability and degradation pathways of 2-Ethoxy-5-ethylphenol are of interest in various applications, particularly in contexts involving high temperatures. The degradation process can proceed through pyrolysis and thermolysis, leading to the formation of a range of smaller molecules.
The pyrolysis of this compound, in an inert atmosphere, is expected to initiate with the cleavage of the weakest bonds within the molecule. The C-O bond of the ethoxy group is a likely candidate for initial scission. Studies on the thermal decomposition of structurally similar compounds, such as guaiacol (B22219) (2-methoxyphenol), suggest that the primary degradation step involves the homolytic cleavage of the O-alkyl bond.
In the case of this compound, this would lead to the formation of an ethoxy radical (CH₃CH₂O•) and a 5-ethyl-2-hydroxyphenyl radical. Alternatively, cleavage of the aryl-O bond could occur, yielding an ethyl radical (CH₃CH₂•) and a 1,2-dihydroxy-4-ethylbenzene radical. The relative prevalence of these pathways would depend on the specific temperature and pressure conditions.
Following the initial fragmentation, a cascade of secondary reactions, including hydrogen abstraction, radical recombination, and further fragmentation of the aromatic ring, would likely occur. The presence of the ethyl group on the ring introduces additional reaction possibilities, such as benzylic hydrogen abstraction, leading to the formation of a more stabilized radical species.
While specific experimental data on the thermal degradation products of this compound are scarce, a predictive analysis based on the pyrolysis of related phenolic compounds allows for the postulation of likely products.
Anticipated Thermal Degradation Products of this compound
| Potential Product | Formation Pathway |
| 4-Ethylcatechol (B135975) | Cleavage of the ethoxy group. |
| Phenol (B47542) | De-ethylation and de-ethoxylation. |
| Ethylbenzene | Dehydroxylation and de-ethoxylation. |
| Ethane | From the ethyl radical. |
| Ethene | Beta-scission of the ethyl radical. |
| Methane | Secondary decomposition reactions. |
| Carbon Monoxide | Ring fragmentation at higher temperatures. |
| Carbon Dioxide | Ring fragmentation at higher temperatures. |
It is important to note that the actual product distribution would be highly dependent on the pyrolysis conditions, such as temperature, heating rate, and the presence of any catalysts.
Oxidative Transformations
The phenolic hydroxyl group makes this compound susceptible to oxidation. The course of the oxidation is influenced by the nature of the oxidizing agent and the reaction conditions.
This compound is expected to react with a variety of oxidizing agents, including but not limited to:
Hydrogen Peroxide (H₂O₂): In the presence of a catalyst (e.g., iron salts in Fenton's reagent), hydrogen peroxide can generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to hydroxylation or ring-opening.
Potassium Permanganate (B83412) (KMnO₄): A strong oxidizing agent that can lead to the degradation of the aromatic ring and the oxidation of the ethyl and ethoxy substituents.
Fremy's Salt (Potassium nitrosodisulfonate): This reagent is known for the selective oxidation of phenols to quinones. The reaction of this compound with Fremy's salt would likely yield a corresponding benzoquinone derivative.
Molecular Oxygen: In the presence of catalysts or initiators, autoxidation can occur, leading to the formation of polymeric materials through oxidative coupling.
The oxidation of phenols typically proceeds via the formation of a phenoxyl radical. In the case of this compound, a one-electron oxidation would generate a resonance-stabilized phenoxyl radical.
This radical can then undergo several subsequent reactions:
Dimerization and Polymerization: Two phenoxyl radicals can couple to form C-C or C-O linked dimers, which can further react to form oligomers and polymers. The substitution pattern on the aromatic ring will influence the regioselectivity of this coupling.
Reaction with other Radicals: The phenoxyl radical can react with other radical species present in the reaction mixture.
Further Oxidation: The phenoxyl radical can be further oxidized to form quinone-type structures.
The presence of the electron-donating ethoxy and ethyl groups is expected to increase the electron density of the aromatic ring, making it more susceptible to oxidation compared to unsubstituted phenol.
Reductive Processes
The aromatic ring and the ether linkage of this compound can undergo reduction under specific conditions.
Catalytic Hydrogenation: In the presence of a suitable metal catalyst (e.g., Palladium, Platinum, Nickel) and a source of hydrogen, the aromatic ring of this compound can be reduced to a cyclohexyl ring. This reaction would yield 2-ethoxy-5-ethylcyclohexanol. The specific stereochemistry of the product would depend on the catalyst and reaction conditions. It is also possible that under harsher conditions, hydrogenolysis of the ethoxy group could occur, leading to the formation of 4-ethylcyclohexanol.
Reductive Cleavage of the Ether Linkage: The aryl ether bond can be cleaved under reductive conditions. For instance, treatment with strong reducing agents or certain catalytic systems can lead to the cleavage of the C-O bond of the ethoxy group, resulting in the formation of 4-ethylphenol.
Electrophilic Aromatic Substitution Reactions
The hydroxyl and ethoxy groups of this compound are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. The ethyl group is a weaker activating group and also an ortho-, para-director. The positions on the aromatic ring are numbered starting from the carbon bearing the hydroxyl group as position 1. Thus, the substituents are at positions 2 (ethoxy) and 5 (ethyl). The available positions for substitution are 3, 4, and 6.
The directing effects of the substituents are as follows:
-OH group: Strongly activating, directs to positions 4 and 6.
-OC2H5 group: Strongly activating, directs to positions 4 and 6.
-C2H5 group: Weakly activating, directs to positions 3 and 1 (occupied).
Considering the combined directing effects, the most likely positions for electrophilic attack are positions 4 and 6, which are ortho and para to the powerful activating hydroxyl and ethoxy groups.
Nitration:
Nitration of 2-ethoxyphenol (B1204887), a closely related compound, has been studied. The reaction with nitric acid in the presence of a catalyst can lead to the introduction of a nitro group (-NO2) onto the aromatic ring. For this compound, nitration is expected to occur at the positions most activated by the hydroxyl and ethoxy groups. Given the steric hindrance from the adjacent ethoxy group at position 2 and the ethyl group at position 5, the substitution pattern will be influenced by both electronic and steric factors. The primary products would be expected to be 2-ethoxy-5-ethyl-4-nitrophenol and 2-ethoxy-5-ethyl-6-nitrophenol.
Halogenation:
Halogenation, such as bromination or chlorination, is also directed by the activating groups. Due to the high activation of the ring, these reactions can often proceed without a Lewis acid catalyst. For example, reaction with bromine in a non-polar solvent would likely yield a mixture of bromo-substituted products, with substitution occurring at the 4 and 6 positions.
Friedel-Crafts Reactions:
Friedel-Crafts alkylation and acylation are generally not performed on phenols because the phenolic oxygen can coordinate with the Lewis acid catalyst, deactivating the ring. However, under certain conditions, these reactions can be achieved. If successful, the alkyl or acyl group would be directed to the 4 or 6 position.
Derivatization Chemistry
The phenolic hydroxyl group of this compound is a key site for derivatization, allowing for the synthesis of a variety of ethers and esters.
Williamson Ether Synthesis:
The Williamson ether synthesis is a common method for preparing ethers from phenols. In this reaction, the phenol is first deprotonated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the corresponding phenoxide. This phenoxide then acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction to form the ether.
For this compound, this would involve the following steps:
Deprotonation: this compound is treated with a base to form the 2-ethoxy-5-ethylphenoxide ion.
Nucleophilic Attack: The phenoxide ion reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding alkyl ether.
Esterification:
Phenolic esters can be synthesized by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides.
Reaction with Acid Chlorides or Anhydrides: This is a highly efficient method, often carried out in the presence of a base like pyridine, which neutralizes the HCl or carboxylic acid byproduct. For example, reaction with acetyl chloride would yield 2-ethoxy-5-ethylphenyl acetate.
Fischer Esterification: Direct esterification with a carboxylic acid in the presence of a strong acid catalyst is also possible, though it is an equilibrium process.
Functionalization of the Ethyl Group:
The ethyl group attached to the aromatic ring can undergo reactions typical of alkylbenzenes.
Side-Chain Halogenation: Free radical halogenation at the benzylic position (the carbon atom attached to the aromatic ring) can occur under UV light or with a radical initiator like N-bromosuccinimide (NBS). This would lead to the formation of 1-(2-ethoxy-5-hydroxyphenyl)-1-haloethane.
Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid, can oxidize the ethyl group. Depending on the reaction conditions, this could potentially lead to the formation of a carboxylic acid group at that position, yielding 4-ethoxy-3-hydroxybenzoic acid, or under milder conditions, an acetophenone (B1666503) derivative.
Reactions of the Ethoxy Group:
The ethoxy group is an ether linkage and is generally stable. However, it can be cleaved under harsh conditions.
Ether Cleavage: Treatment with strong acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr), can cleave the ether bond. In the case of an alkyl aryl ether, the cleavage typically occurs at the alkyl-oxygen bond, yielding a phenol and an alkyl halide. For this compound, this reaction would likely cleave the ethoxy group to regenerate a hydroxyl group at position 2, forming 5-ethylbenzene-1,2-diol (5-ethylcatechol), and producing ethyl iodide or ethyl bromide.
The phenolic hydroxyl group of this compound can be converted into an organosilane derivative, most commonly a silyl (B83357) ether. Silyl ethers are often used as protecting groups for hydroxyl functions in organic synthesis due to their ease of formation and subsequent cleavage under specific conditions.
Silylation:
The most common method for the preparation of silyl ethers is the reaction of the phenol with a silyl halide, typically a chlorosilane such as trimethylsilyl (B98337) chloride (TMSCl), triethylsilyl chloride (TESCl), or tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is usually carried out in the presence of a base, such as triethylamine (B128534) or imidazole, to neutralize the hydrogen chloride byproduct.
The reaction for the formation of the trimethylsilyl ether of this compound would be:
This compound + (CH3)3SiCl + Base → 2-Ethoxy-5-ethyl-1-(trimethylsilyloxy)benzene + [Base-H]Cl
The resulting silyl ether is significantly less polar and more volatile than the parent phenol. The stability of the silyl ether towards hydrolysis depends on the steric bulk of the alkyl groups on the silicon atom, with TBDMS ethers being considerably more stable than TMS ethers.
Applications in Materials Science and Industrial Processes Research Focus
Role as an Intermediate in Fine Chemical Synthesis
As a substituted phenol (B47542), 2-Ethoxy-5-ethylphenol serves as a versatile intermediate in the synthesis of more complex molecules. The hydroxyl and ethoxy groups, along with the aromatic ring, provide multiple reactive sites for further functionalization.
Precursor for Advanced Organic Compounds
While specific, large-scale applications of this compound as a precursor for commercially available advanced organic compounds are not extensively documented in publicly available research, its structural motifs are present in various bioactive molecules. Phenolic ethers are a common feature in many pharmaceutical and agrochemical compounds. The ethyl group offers a lipophilic character that can be advantageous in modulating the biological activity and pharmacokinetic properties of a target molecule. Research into the derivatization of similar phenolic structures suggests that this compound could be a valuable starting material for the synthesis of novel organic compounds with potential applications in these fields.
Building Block in Complex Molecular Architectures
The multifunctionality of this compound makes it a potential building block for the construction of complex molecular architectures. The hydroxyl group can be used as a handle for introducing the molecule into larger structures such as macrocycles or dendrimers. The aromatic ring can participate in various coupling reactions to form extended conjugated systems or to link to other molecular fragments. The strategic placement of the ethoxy and ethyl groups can influence the conformational preferences and intermolecular interactions of the resulting supramolecular structures. While specific examples of its use in this context are not widely reported, the principles of supramolecular chemistry suggest its utility in designing molecules with specific shapes and functionalities.
Contributions to Fragrance Chemistry (Research into stability and characteristics)
The olfactory properties of this compound have garnered attention in the field of fragrance chemistry. Its scent profile and stability are key areas of investigation.
Chemical Stability in Varied Media (e.g., alkaline conditions)
Research has highlighted the notable chemical stability of this compound, particularly in alkaline environments such as those found in soaps and other personal care products. googleapis.com This stability is a significant advantage over other fragrance compounds that may degrade or discolor in such conditions. The ethoxy group is generally stable to hydrolysis under moderately alkaline conditions, and the phenolic hydroxyl group, while reactive, is less prone to oxidation compared to unsubstituted phenols. This robustness allows for the incorporation of this compound into a wide range of perfumed products where long-term fragrance integrity is crucial. googleapis.com
Structure-Odor Relationship Studies (academic perspective)
Systematic studies on a range of alkylated phenols have demonstrated that the type, size, and position of the alkyl group significantly influence the perceived odor quality and intensity. oup.comresearchgate.net For instance, the odor of 2-alkylphenols can shift from medicinal to fruity with an increase in the alkyl chain length. oup.com In the case of this compound, the combination of the ethoxy and ethyl groups results in a pleasant and natural vanilla-like aroma. googleapis.com Further research in this area could involve the synthesis and sensory analysis of isomers and analogues of this compound to build more precise quantitative structure-activity relationship (QSAR) models for predicting the odor of substituted phenols.
| Compound | Reported Odor Characteristics |
|---|---|
| 2-Methylphenol | Medicinal, ink-like oup.com |
| 2-Ethylphenol (B104991) | Fruity, sweet, ink-like oup.com |
| Guaiacol (B22219) (2-Methoxyphenol) | Smoky, medicinal, phenolic |
| 4-Ethylguaiacol | Spicy, clovelike, smoky |
| Vanillin (B372448) | Sweet, creamy, vanilla |
| This compound | Pleasant, natural vanilla-like googleapis.com |
Applications in Polymer and Resin Chemistry (as stabilizers or components)
The phenolic structure of this compound suggests its potential for use in polymer and resin chemistry, particularly as a stabilizer or a monomeric component.
Phenolic compounds are well-known for their antioxidant properties, which are crucial for preventing the degradation of polymers when exposed to heat, light, and oxygen. The hydroxyl group on the aromatic ring can act as a radical scavenger, thereby inhibiting the auto-oxidation chain reactions that lead to the deterioration of polymer properties. While the antioxidant activity of this compound has not been specifically detailed in extensive studies, its structural similarity to other phenolic antioxidants suggests it could offer stabilizing effects in various polymer matrices. mdpi.com
Furthermore, phenols are fundamental building blocks for phenolic resins, such as those produced by the reaction of phenols with formaldehyde. These resins are known for their heat resistance, dimensional stability, and electrical insulating properties. A related compound, 2-ethylphenol, is used in the production of commercial phenolic resins. wikipedia.org Given its phenolic nature, this compound could potentially be incorporated as a co-monomer in the synthesis of specialty phenolic resins. The presence of the ethoxy and ethyl groups could modify the properties of the resulting polymer, such as its flexibility, solubility, and cross-linking density. However, specific research or industrial applications of this compound in this area are not prominently reported.
| Potential Application | Rationale | Research Status |
|---|---|---|
| Antioxidant/Stabilizer | Phenolic hydroxyl group can act as a radical scavenger. | Theoretical; specific studies on this compound are limited. |
| Monomer in Phenolic Resins | Can potentially react with aldehydes to form a polymer network. | Hypothetical; no specific examples found in the searched literature. |
Environmental Chemistry and Degradation Studies
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For 2-Ethoxy-5-ethylphenol, the primary abiotic degradation pathways are expected to be photodegradation, hydrolysis, and chemical oxidation.
Photodegradation, or photolysis, is the breakdown of compounds by light. In aquatic environments, phenolic compounds are susceptible to photolysis. For instance, nonylphenol, a related alkylphenol, has been shown to be susceptible to photolysis in water wur.nl. The ethoxy group in this compound may influence its photoreactivity. While short-chain ethoxylates can exhibit some resistance to photolysis in water, the atmospheric photochemical half-life of many alkylphenols is short, often less than a day wur.nl. The process typically involves the absorption of ultraviolet radiation, leading to the formation of reactive intermediates that can undergo further reactions, such as oxidation, ultimately leading to the breakdown of the parent molecule.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While some alkylphenols like nonylphenol are resistant to hydrolysis, alkylphenol ethoxylates can be hydrolyzed to compounds with shorter ethoxylate chains wur.nl. The ether linkage in this compound could potentially undergo hydrolysis under certain environmental conditions, although this is generally a slow process for this type of compound.
Chemical oxidation, particularly through advanced oxidation processes (AOPs), is a significant degradation pathway for alkylphenols in water and wastewater arabjchem.org. Processes like photocatalysis and sonochemistry have been shown to be effective in the complete mineralization of these compounds arabjchem.orgacs.org. These methods generate highly reactive hydroxyl radicals that can attack the aromatic ring and the alkyl and ethoxy substituents of this compound, leading to its degradation.
Biotic Degradation Processes
Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of organic pollutants from the environment.
Microorganisms play a significant role in the degradation of alkylphenol ethoxylates (APEs) in wastewater treatment plants and the environment nih.gov. The biodegradation of APEs often results in the formation of more persistent metabolites, including shorter-chain APEs and alkylphenols such as nonylphenol and octylphenol (B599344) nih.gov. It is plausible that this compound could undergo similar microbial transformations. The ethyl and ethoxy groups on the phenol (B47542) ring may be subject to microbial attack. Aerobic conditions generally favor the biotransformation of APE metabolites compared to anaerobic conditions nih.gov. The rate of primary biodegradation of nonylphenol in freshwater has been observed with a half-life of 15-20 days wur.nl.
Degradation Products and Environmental Metabolites
The degradation of this compound, whether through abiotic or biotic pathways, is expected to result in the formation of various transformation products. Based on studies of similar compounds like APEs, the primary degradation products are likely to include compounds with modified alkyl and ethoxy chains nih.gov.
Common metabolites from the degradation of APEs include:
Shorter-chain ethoxylates : Resulting from the stepwise removal of ethoxy units.
Carboxylated derivatives : Such as alkylphenol ethoxycarboxylates (APECs) and carboxylated APECs (CAPECs), which are formed through the oxidation of the ethoxylate chain oup.com.
Alkylphenols : Formed by the complete removal of the ethoxy group. In the case of this compound, this would lead to 4-ethylphenol.
These degradation products can have different environmental fates and toxicities compared to the parent compound. For instance, some metabolites of APEs are known to be more persistent and estrogenic than the original surfactants acs.org.
Environmental Fate Modeling and Prediction
Environmental fate modeling is a valuable tool for predicting the persistence, distribution, and potential impact of chemicals in the environment, especially for compounds with limited experimental data like this compound. These models utilize the physicochemical properties of a compound to estimate its behavior in various environmental compartments such as water, soil, and air.
Quantitative Structure-Activity Relationship (QSAR) models are a key component of environmental fate prediction. proquest.comtandfonline.comproquest.com QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties, including its environmental fate and toxicity. nih.gov For phenolic compounds, QSAR models have been developed to predict various endpoints, such as toxicity to aquatic organisms. proquest.comproquest.com
The environmental persistence of a chemical is often described by its half-life in different environmental media. researchgate.netnih.gov While specific half-life data for this compound is not available, the persistence of phenolic compounds can range from days to months, depending on environmental conditions and the specific structure of the compound. researchgate.net The mobility of a compound, which determines its potential to move through soil and enter groundwater, is another critical parameter in fate modeling. nih.govacs.org
The table below presents a hypothetical environmental fate profile for this compound based on modeling principles for similar phenolic compounds.
| Environmental Compartment | Predicted Predominant Fate Process | Estimated Persistence (Half-life) | Mobility Potential |
| Water | Biodegradation, Photolysis | Days to Weeks | Moderate |
| Soil | Biodegradation, Sorption to organic matter | Weeks to Months | Low to Moderate |
| Air | Oxidation by hydroxyl radicals | Hours to Days | Moderate (as vapor) |
This table provides estimated data based on the behavior of analogous compounds and general principles of environmental fate modeling. Actual values would require experimental determination.
The development and application of robust QSAR models are crucial for the regulatory assessment of chemicals where extensive experimental data is lacking. nih.gov These models, based on the principles of the Organisation for Economic Co-operation and Development (OECD), provide a scientifically sound basis for predicting the environmental behavior of compounds like this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Ethoxy-5-ethylphenol in laboratory settings?
- Methodology :
- Begin with a phenolic precursor such as 5-ethylresorcinol. Introduce the ethoxy group via nucleophilic substitution using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF) .
- Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>98%) .
- Validate the structure using NMR (¹H and ¹³C) and FT-IR spectroscopy, cross-referencing with spectral databases from NIST Chemistry WebBook .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodology :
- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Store in airtight, light-resistant containers at 2–8°C to prevent oxidation. Avoid contact with strong acids/bases or oxidizing agents .
- Monitor degradation via periodic GC-MS analysis to detect byproducts like quinones or dimers .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- Structural confirmation : Use ¹H NMR (δ 6.5–7.2 ppm for aromatic protons) and ¹³C NMR (δ 60–70 ppm for ethoxy carbons) .
- Purity assessment : Employ HPLC with a C18 column (mobile phase: methanol/water, 70:30) and UV detection at 280 nm .
- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 180.1 .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology :
- Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian 16) to identify discrepancies caused by solvent effects or tautomerism .
- Validate ambiguous peaks via 2D NMR (COSY, HSQC) or X-ray crystallography (if crystalline derivatives are available) .
- Cross-reference with high-purity standards from NIST or ECHA databases to rule out impurities .
Q. What experimental design principles apply to studying the environmental degradation of this compound?
- Methodology :
- Simulate environmental conditions (pH, UV exposure, microbial activity) in controlled bioreactors. Monitor degradation kinetics using LC-MS/MS and quantify metabolites like 5-ethylcatechol .
- Apply OECD Test Guideline 301 for ready biodegradability assessment. Use statistical models (e.g., ANOVA) to evaluate factors influencing degradation rates .
- Include negative controls (sterilized samples) to distinguish abiotic vs. biotic degradation pathways .
Q. How can researchers optimize the synthetic yield of this compound using Design of Experiments (DoE)?
- Methodology :
- Define variables: reaction temperature (80–120°C), solvent polarity (DMF vs. acetone), and molar ratios (1:1 to 1:3 phenol:ethylating agent).
- Use a Box-Behnken design to minimize experimental runs. Analyze responses (yield, purity) via response surface methodology (RSM) .
- Validate optimized conditions with triplicate runs and compare with theoretical predictions .
Q. What strategies mitigate interference from structural analogs in quantitative analysis of this compound?
- Methodology :
- Develop a selective LC-MS/MS method with MRM transitions specific to this compound (e.g., m/z 180 → 135) to exclude co-eluting isomers .
- Use molecularly imprinted polymers (MIPs) for sample cleanup to isolate the target compound from complex matrices .
- Perform spike-and-recovery experiments to confirm method accuracy (target recovery: 90–110%) .
Data Analysis and Reporting
Q. How should researchers present conflicting data in publications on this compound’s reactivity?
- Methodology :
- Clearly tabulate divergent results (e.g., reaction rates under varying pH) and discuss potential sources (e.g., catalyst deactivation, solvent interactions) .
- Use error bars and confidence intervals in graphical data to highlight statistical significance. Reference established studies on ethoxyphenol reactivity .
- Propose follow-up experiments (e.g., isotopic labeling) to resolve ambiguities .
Q. What ethical considerations apply when publishing toxicity data for this compound?
- Methodology :
- Adhere to OECD guidelines for in vitro/in vivo toxicity testing. Disclose conflicts of interest and funding sources .
- Include raw data in supplementary materials to ensure reproducibility. Cite prior work from authoritative sources (e.g., ECHA, NIST) to contextualize findings .
- Discuss limitations (e.g., cell line specificity in cytotoxicity assays) to avoid overgeneralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
